methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate
Description
Properties
Molecular Formula |
C16H19N3O6 |
|---|---|
Molecular Weight |
349.34 g/mol |
IUPAC Name |
methyl 2-[3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoylamino]acetate |
InChI |
InChI=1S/C16H19N3O6/c1-23-12-6-10-11(7-13(12)24-2)18-9-19(16(10)22)5-4-14(20)17-8-15(21)25-3/h6-7,9H,4-5,8H2,1-3H3,(H,17,20) |
InChI Key |
KDCOANATRCKKRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation with Ethyl Acrylate
The quinazolinone intermediate undergoes Michael addition with ethyl acrylate in the presence of a base such as potassium carbonate. Reaction in anhydrous DMF at 60°C for 12 hours produces ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate. This ester intermediate is critical for downstream functionalization.
Mechanistic Insight :
The reaction proceeds via deprotonation of the N3 hydrogen, followed by conjugate addition to the α,β-unsaturated ester. Spectroscopic confirmation (¹H NMR) shows characteristic shifts for the propanoate moiety at δ 4.12 (q, 2H, -OCH₂CH₃) and δ 2.56 (t, 2H, -CH₂COO).
Saponification and Activation
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using 2M NaOH in ethanol/water (1:1) at 50°C. Subsequent activation with EDCl/HOBt in dichloromethane generates the acylating agent, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid mixed anhydride.
Glycine Methyl Ester Coupling
The activated propanoic acid derivative is coupled with glycine methyl ester hydrochloride under Schotten-Baumann conditions. Key steps include:
-
Deprotection : Neutralization of the glycine methyl ester hydrochloride with triethylamine in dry THF.
-
Acylation : Addition of the activated propanoic acid to the glycine methyl ester at 0°C, followed by stirring at room temperature for 24 hours.
-
Workup : Extraction with ethyl acetate, washing with brine, and column chromatography (silica gel, hexane/ethyl acetate 3:1) yield the final product.
Reaction Optimization :
-
Base Selection : Triethylamine outperforms DIPEA in minimizing side reactions.
-
Solvent System : THF provides optimal solubility without competing nucleophilicity.
-
Temperature Control : Maintaining 0°C during initial mixing prevents racemization.
Analytical Characterization
The final product is validated using spectroscopic and chromatographic techniques:
Challenges and Mitigation Strategies
Low Yields in Cyclocondensation
Cause : Incomplete dehydration during quinazolinone formation.
Solution : Use of molecular sieves or azeotropic removal of water with toluene.
Ester Hydrolysis Side Reactions
Cause : Overhydrolysis under basic conditions.
Solution : Strict temperature control (≤50°C) and monitoring by TLC.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| EDCl/HOBt Coupling | High yield (85–90%) | Costly reagents |
| Schotten-Baumann | Mild conditions | Lower yield (70–75%) |
| Solid-Phase Synthesis | Scalability | Requires specialized resin |
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the glycinate moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted quinazolinone derivatives with new functional groups replacing the methoxy or glycinate moieties.
Scientific Research Applications
Methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its quinazolinone core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dimethoxy substitutions and glycinate moiety may enhance the compound’s binding affinity and specificity for its targets. Pathways involved could include inhibition of kinase activity or modulation of GABA receptors.
Comparison with Similar Compounds
Key Observations:
Core Modifications: The target compound shares the 6,7-dimethoxyquinazolinone core with Ethyl 4-{[3-(6,7-dimethoxy-4-oxo...) benzoate , but differs in the ester group (glycinate vs. benzoate). This substitution may influence solubility and target selectivity. Compound 4l features a tetrahydroquinazolinone core with diaryl substituents, which likely enhances lipophilicity and π-π stacking interactions compared to the target compound.
Synthetic Routes :
- Suzuki coupling (used for 4l ) is a robust method for introducing aryl groups but requires palladium catalysts. The target compound’s synthesis might involve similar cross-coupling or amide-bond-forming reactions.
- The glycinate moiety in the target compound could be introduced via esterification or nucleophilic substitution, analogous to methods in .
Yield and Scalability: Yields for analogs range from 72–94% , suggesting efficient protocols for quinazolinone derivatives. The target compound’s synthesis would likely require optimization for similar efficiency.
Solubility and Bioavailability
- The glycinate ester in the target compound is expected to improve aqueous solubility compared to the ethyl benzoate analog , which has a bulkier aromatic group.
- The diaryl-substituted 4l has higher lipophilicity (evidenced by its high melting point, 228–230°C), which may limit solubility but enhance membrane permeability.
Biological Activity
Methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate is a synthetic compound belonging to the quinazolinone family, which has garnered interest due to its potential therapeutic applications. This article explores its biological activities, synthesis, and interaction with biological targets, supported by relevant data tables and case studies.
Structural Characteristics
The compound features a methyl group , a glycine moiety , and a propanoyl side chain linked to a 4-oxoquinazolin core . Its molecular formula is with a molecular weight of approximately 278.26 g/mol. The structural complexity of this compound may enhance its biological activity compared to simpler analogs due to the presence of multiple functional groups that can interact with various biological targets .
Antitumoral Activity
Preliminary studies suggest that this compound exhibits significant antitumoral properties. Quinazolinone derivatives are known for their ability to inhibit tumor cell growth. For instance, compounds in this class have been tested against various cancer cell lines using assays such as the MTT assay, demonstrating growth inhibition .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 10.5 | |
| MCF-7 (Breast) | 8.2 | |
| HeLa (Cervical) | 12.0 |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Quinazolinones have been reported to possess activity against various bacterial strains. For example, studies indicate that similar quinazolinone derivatives exhibit minimum inhibitory concentrations (MIC) in the range of 500–1000 µg/mL against Staphylococcus epidermidis .
The mechanism of action for this compound is believed to involve the following pathways:
- Enzyme Inhibition : The compound may inhibit specific kinases or proteases involved in cellular signaling pathways.
- Receptor Interaction : It could bind to cellular receptors, modulating their activity and influencing downstream signaling cascades.
- DNA Interaction : Some quinazolinone derivatives disrupt DNA replication and transcription processes, leading to apoptosis in cancer cells .
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of Methoxy Groups : Methylation reactions introduce methoxy groups at positions 6 and 7.
- Coupling with Glycine Derivative : The final step involves coupling the quinazolinone core with a glycine derivative using coupling agents like EDCI or DCC .
Case Studies
Several studies have investigated the biological activities of related compounds within the quinazolinone family:
- Study on Antitumor Activity : A recent publication highlighted that a related quinazolinone derivative showed significant inhibition of cell proliferation in various cancer cell lines, supporting the potential antitumor effects of this compound .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, finding promising results that suggest further exploration for clinical applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate, and how can reaction conditions be optimized?
- Answer: The synthesis typically involves multi-step organic reactions, such as coupling 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid with methyl glycinate derivatives. Key steps include:
- Amide bond formation: Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in solvents like DMF or DCM .
- Optimization: Adjust reaction temperature (0–25°C), stoichiometry (1.2 equivalents of coupling agent), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >85% purity .
- Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for intermediate validation .
Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., quinazolinone methoxy groups at δ 3.8–4.0 ppm) and amide linkage integrity .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 433.16) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Answer:
- Target selection: Prioritize kinases or enzymes with quinazolinone-binding pockets (e.g., EGFR, VEGFR) based on structural analogs .
- In vitro assays: Use enzymatic inhibition assays (IC₅₀ determination) with fluorogenic substrates or cell-based viability assays (MTT) in cancer lines (e.g., HeLa, MCF-7) .
- Controls: Include positive controls (e.g., gefitinib for EGFR) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can computational methods like 3D-QSAR or molecular docking guide the optimization of this compound’s bioactivity?
- Answer:
- 3D-QSAR: Build models using alignment-dependent CoMFA/CoMSIA on quinazolinone derivatives to predict activity trends. Focus on steric/electrostatic fields near the 6,7-dimethoxy groups .
- Molecular docking: Use AutoDock Vina to simulate binding modes in target proteins (e.g., EGFR PDB: 1M17). Prioritize residues (e.g., Met793, Thr854) for hydrogen bonding with the propionamide chain .
- Validation: Cross-check with experimental IC₅₀ values to refine computational models .
Q. What strategies resolve contradictory data in studies reporting variable biological activity across cell lines?
- Answer:
- Mechanistic profiling: Perform transcriptomic (RNA-seq) or proteomic analyses to identify off-target effects or pathway crosstalk .
- Metabolic stability: Assess cytochrome P450-mediated metabolism (e.g., CYP3A4) using liver microsomes to explain potency loss in certain models .
- Formulation variability: Standardize solvent systems (e.g., PEG-400/saline) and cell culture conditions (e.g., serum concentration) to minimize artifacts .
Q. How can researchers evaluate the environmental impact or ecotoxicity of this compound during preclinical development?
- Answer:
- Fate studies: Measure biodegradation (OECD 301B) and soil adsorption (Kₒc) to assess persistence .
- Ecotoxicity assays: Use Daphnia magna (48h LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) for acute toxicity screening .
- Read-across approaches: Compare with structurally related compounds (e.g., 4-oxoquinazolin-3(4H)-yl derivatives) to predict bioaccumulation potential .
Methodological Notes
- Data Reproducibility: Always report reaction conditions (e.g., solvent purity, catalyst batches) and biological assay protocols in detail .
- Contradiction Mitigation: Use orthogonal validation methods (e.g., SPR for binding affinity alongside enzymatic assays) .
- Ethical Compliance: Adhere to OECD guidelines for ecotoxicity testing and obtain institutional approvals for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
